(6-Amino-5-bromopyridin-3-yl)methanol
Overview
Description
(6-Amino-5-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a derivative of pyridine, featuring an amino group at the 6th position, a bromine atom at the 5th position, and a hydroxymethyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-bromopyridin-3-yl)methanol typically involves the bromination of 3-hydroxymethylpyridine followed by the introduction of an amino group. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, alkoxides, typically in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 6-amino-5-bromopyridine-3-carboxylic acid.
Reduction: Formation of 6-amino-5-bromopyridin-3-ylmethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Amino-5-bromopyridin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-5-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-bromopyridine-3-sulfonic acid
- 3,5-Dibromo-4-chloropyridin-2-amine
- Methyl 6-amino-5-bromopicolinate
- 3-Bromopyridine-2,5-diamine
Uniqueness
(6-Amino-5-bromopyridin-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring, which provides it with distinct chemical reactivity and biological activity compared to its analogs . This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(6-amino-5-bromopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLYVGJSXTAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736706 | |
Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027785-19-8 | |
Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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